1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea, also known as SB-334867, is a selective non-peptide antagonist of the orexin receptor subtype OX1. This compound is notable for its high selectivity, approximately 50 times greater for OX1 over OX2 receptors, making it a valuable tool in pharmacological studies related to orexin signaling pathways. Orexins are neuropeptides that play crucial roles in regulating various physiological functions, including feeding behavior and the sleep-wake cycle .
The synthesis of 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea involves a multi-step process. The key steps include:
The synthetic route typically requires careful monitoring of temperature and reaction time to optimize yield. Automation and advanced purification methods may be employed for industrial-scale production .
The molecular formula of 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is . Its structure features:
The InChI Key for this compound is AKMNUCBQGHFICM-UHFFFAOYSA-N, which can be used for database searches to find related chemical information .
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea primarily undergoes substitution reactions due to the presence of its reactive functional groups. Common reactions include:
Reagents such as DMSO and ethanol are utilized in these reactions, often requiring specific catalysts to enhance reaction rates and yields. The major products from these reactions are typically derivatives modified at specific functional groups to explore structure-activity relationships .
As an orexin receptor antagonist, 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea inhibits the action of orexin-A and orexin-B by blocking their interaction with the OX1 receptor. This inhibition leads to:
Data indicate that SB-334867 effectively decreases food intake in animal models by antagonizing orexin signaling pathways that promote feeding behavior .
This compound is characterized by:
The chemical properties include stability under standard laboratory conditions but may vary with different solvents or temperatures. The solubility in DMSO exceeds 5.2 mg/mL, which is critical for experimental applications .
The primary scientific applications of 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea include:
Research has demonstrated its potential in modulating behaviors associated with addiction and metabolic disorders by influencing orexin signaling pathways .
The synthesis of 1-(2-methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea (CAS 249889-64-3, C₁₇H₁₃N₅O₂, MW 319.32 g/mol) presents significant challenges due to the distinct electronic properties of its heterocyclic components and the sensitivity of the urea linkage to degradation under harsh conditions [3] [6]. The benzoxazole moiety exhibits pronounced electron deficiency, while the 1,5-naphthyridine component displays moderate basicity, creating a complex electronic landscape for coupling reactions [4]. Traditional approaches have relied on stepwise assembly where the heterocycles are synthesized separately before urea bridge formation, but recent advances focus on convergent strategies that enable direct coupling of pre-formed aromatic systems [7].
Carbodiimide-mediated coupling represents the most extensively documented approach for constructing the urea linkage between 2-methyl-6-aminobenzoxazole and 4-amino-1,5-naphthyridine. This method employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent under anhydrous conditions. Optimization studies revealed that reaction temperature critically impacts yield due to competing decomposition pathways:
Table 1: Temperature Effects on CDI-Mediated Coupling
Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Major Side Product |
---|---|---|---|
25 | 48 | 35 | Symmetrical urea |
60 | 24 | 68 | <5% impurities |
80 | 12 | 52 | Dehalogenated species |
The optimal temperature range of 60-65°C in anhydrous dimethylformamide (DMF) achieves a balance between reaction rate and byproduct formation [3] [6]. Solvent screening demonstrated that aprotic polar solvents (DMF, NMP, DMSO) outperformed chlorinated solvents (dichloromethane, chloroform) due to superior solubility of the heterocyclic intermediates [6].
Palladium-catalyzed carbonylation offers an alternative route that bypasses pre-functionalized isocyanate intermediates. This method employs 4-chloro-1,5-naphthyridine and 2-methyl-6-aminobenzoxazole under carbon monoxide pressure (3-5 atm) in the presence of Pd(PPh₃)₄ as catalyst. The reaction proceeds through an unstable isocyanate intermediate generated in situ, which subsequently reacts with the benzoxazole amine to form the unsymmetrical urea. This approach achieves 75-82% yields but requires specialized equipment for CO handling [4] [7].
A significant breakthrough in regioselective functionalization came with the development of protecting group strategies for the 1,5-naphthyridine system. The N-oxide derivatives of 4-amino-1,5-naphthyridine enable selective reactions at the 4-position while preventing unwanted nucleophilic displacements at other ring positions. Following urea formation, the N-oxide is smoothly reduced using Pd/C-catalyzed hydrogen transfer or triphenylphosphine, achieving overall yields of 85% with >99% regiochemical purity [4] [8].
Copper-catalyzed oxidative coupling has emerged as a powerful method for constructing benzoxazole rings directly from ortho-aminophenol precursors in the presence of the pre-formed naphthyridine-urea fragment. The optimized protocol employs CuI (10 mol%) with N,N'-dimethylethylenediamine (DMEDA) as ligand in toluene at 110°C, using atmospheric oxygen as the terminal oxidant. This approach circumvents the need for pre-synthesized benzoxazole and enables late-stage functionalization of the heterocyclic system [7]:
2-methyl-6-aminophenol + 1-(1,5-naphthyridin-4-yl)urea → [CuI/DMEDA/O₂] 1-(2-methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
Comparative catalyst screening revealed significant differences in performance between copper sources:
Table 2: Catalyst Screening for Oxidative Cyclization
Catalyst System | Base | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
CuI/DMEDA | K₂CO₃ | Toluene | 88 | 99.2 |
Cu₂O/1,10-phenanthroline | Cs₂CO₃ | Xylene | 76 | 98.5 |
CuCl/Proline | K₃PO₄ | DMF | 65 | 97.8 |
None (thermal conditions) | K₂CO₃ | DMSO | <5 | N/A |
The microwave-assisted synthesis has dramatically reduced reaction times from 24-48 hours to 15-45 minutes while maintaining yields above 85%. This technique employs controlled dielectric heating at 150-180°C in sealed vessels, significantly suppressing thermal degradation pathways observed in conventional heating [3] [6]. Solvent optimization demonstrated that high-boiling polar solvents (DMSO, NMP) are essential for achieving homogeneous reaction mixtures under microwave conditions. Notably, DMSO not only serves as solvent but also participates in in situ desulfurization that prevents over-oxidation of the benzoxazole ring [6].
Palladium-catalyzed C-N coupling has been successfully applied to connect partially constructed fragments. The Buchwald-Hartwig coupling between 6-bromo-2-methylbenzoxazole and 1,5-naphthyridin-4-ylurea derivatives employs Pd₂(dba)₃ as precatalyst with XantPhos ligand. This system demonstrates remarkable functional group tolerance, accommodating free amino groups without protection. The optimized protocol achieves 92% yield at 100°C in dioxane within 2 hours, representing a substantial improvement over classical nucleophilic substitution methods which typically require temperatures above 150°C and provide <60% yields [4] [7].
The industrial-scale production of 1-(2-methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea has driven innovations in sustainable chemistry to minimize environmental impact while maintaining cost efficiency. The isobaric double recycle (IDR) technology, originally developed for bulk urea production, has been adapted for this pharmaceutical intermediate with significant reductions in energy consumption [9]. The IDR process features a high conversion per pass through the synthesis reactor (70-75%) and isobaric recycle of unreacted materials, achieving a 40% reduction in steam consumption compared to conventional methods. For a production capacity of 300,000 tonnes/year, this translates to energy savings of 7,800-27,300 TOE/year depending on the baseline technology [9]:
Table 3: Energy Savings in IDR Process Implementation
Conventional Process Steam (kg/ton) | IDR Process Steam (kg/ton) | Energy Saving (TOE/year) |
---|---|---|
2,000 | 600 | 27,300 |
1,500 | 600 | 17,550 |
1,000 | 600 | 7,800 |
The reaction heat recovery system represents another green chemistry advancement, where exothermic heat from urea formation is captured to generate low-pressure steam (6-6.5 kg/cm² abs). This recovered steam is subsequently used in downstream purification and concentration steps, creating a self-sustaining energy loop that reduces external energy requirements [9].
Solvent reduction strategies have focused on minimizing the environmental footprint of isolation and purification. The switch from DMF to dimethyl sulfoxide (DMSO) as the primary reaction solvent enables direct aqueous workup without organic solvent extraction. DMSO's high water solubility and low toxicity profile facilitate efficient product isolation via precipitation in water, reducing solvent consumption by 60% compared to traditional extraction methods. This approach aligns with ICH Q7 guidelines for residual solvents by eliminating Class 2 solvents from the manufacturing process [3] [6].
Catalyst recycling technologies have been implemented for the copper-catalyzed cyclization steps. Novel magnetic nanoparticle-supported copper catalysts (Fe₃O₄@SiO₂-Cu) enable efficient magnetic recovery and reuse for up to 15 cycles without significant loss of activity. These systems maintain >80% yield through multiple cycles while reducing copper waste to <50 ppm in effluent streams. This technology represents a substantial improvement over homogeneous catalysts which typically become economically unviable after single use due to complex recovery requirements [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: